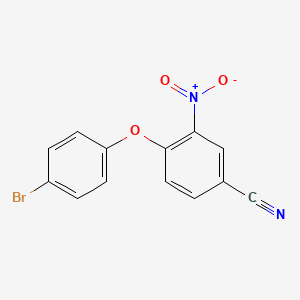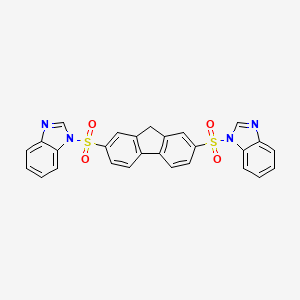
3,6-dichloro-9-(methoxymethyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-9-(methoxymethyl)-9H-carbazole, also known as CDMC, is a carbazole derivative that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,6-dichloro-9-(methoxymethyl)-9H-carbazole is not fully understood, but it is believed to involve the interaction of the carbazole moiety with various biological targets. It has been shown to exhibit antioxidant and anti-inflammatory properties, and may also have potential as a neuroprotective agent.
Biochemical and Physiological Effects:
3,6-dichloro-9-(methoxymethyl)-9H-carbazole has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,6-dichloro-9-(methoxymethyl)-9H-carbazole is its excellent solubility in organic solvents, which makes it easy to handle and process in the laboratory. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are many potential future directions for research on 3,6-dichloro-9-(methoxymethyl)-9H-carbazole, including the development of new synthetic methods, the investigation of its biological targets and mechanisms of action, and the optimization of its properties for use in various applications. Some possible areas of research include the development of new organic electronic devices, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with biological membranes and proteins.
Conclusion:
In conclusion, 3,6-dichloro-9-(methoxymethyl)-9H-carbazole is a carbazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its excellent thermal stability, high electron mobility, and good solubility in organic solvents make it a promising candidate for use in organic electronic devices. Further research is needed to fully understand its mechanisms of action and potential applications, but it has already shown great promise as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 3,6-dichloro-9-(methoxymethyl)-9H-carbazole involves the condensation of 3,6-dichlorocarbazole and paraformaldehyde in the presence of an acid catalyst. The resulting product is then treated with sodium methoxide to obtain 3,6-dichloro-9-(methoxymethyl)-9H-carbazole in high yield.
Applications De Recherche Scientifique
3,6-dichloro-9-(methoxymethyl)-9H-carbazole has been extensively studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and photovoltaics. It has been found to exhibit excellent thermal stability, high electron mobility, and good solubility in organic solvents, making it a promising candidate for use in organic electronic devices.
Propriétés
IUPAC Name |
3,6-dichloro-9-(methoxymethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-18-8-17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIGALAOSIEAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-9-(methoxymethyl)carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)





![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)


